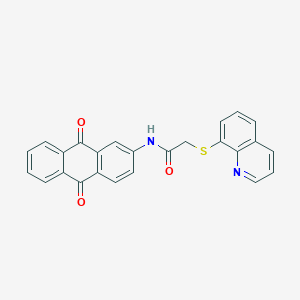
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(8-quinolinylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(8-quinolinylthio)acetamide, also known as DAAQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. DAAQ is a heterocyclic organic compound that contains both an anthracene and a quinoline moiety. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
The mechanism of action of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(8-quinolinylthio)acetamide is not fully understood. However, studies have shown that N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(8-quinolinylthio)acetamide induces apoptosis in cancer cells by activating the caspase pathway. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(8-quinolinylthio)acetamide has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(8-quinolinylthio)acetamide has several biochemical and physiological effects. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(8-quinolinylthio)acetamide has been shown to induce apoptosis in cancer cells, inhibit the NF-κB pathway, and act as a fluorescent probe for the detection of reactive oxygen species. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(8-quinolinylthio)acetamide has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(8-quinolinylthio)acetamide has several advantages as a research tool. It is a synthetic compound that can be easily synthesized using various methods. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(8-quinolinylthio)acetamide has potent anti-cancer properties and can induce apoptosis in cancer cells. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(8-quinolinylthio)acetamide can also act as a fluorescent probe for the detection of reactive oxygen species. However, there are also limitations to the use of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(8-quinolinylthio)acetamide in lab experiments. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(8-quinolinylthio)acetamide is a synthetic compound that may not accurately represent the natural compounds found in living organisms. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(8-quinolinylthio)acetamide may also have off-target effects that can affect the interpretation of experimental results.
Future Directions
There are several potential future directions for the study of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(8-quinolinylthio)acetamide. One potential direction is the development of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(8-quinolinylthio)acetamide analogs with improved potency and selectivity. Another potential direction is the study of the mechanism of action of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(8-quinolinylthio)acetamide in more detail. Further studies are also needed to determine the potential use of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(8-quinolinylthio)acetamide in other fields of research such as neurodegenerative diseases and cardiovascular diseases.
Synthesis Methods
The synthesis of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(8-quinolinylthio)acetamide can be achieved using different methods. One of the most common methods involves the reaction of 9,10-anthraquinone with 8-quinoline thiol in the presence of a suitable catalyst. The resulting product is then treated with acetic anhydride to obtain N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(8-quinolinylthio)acetamide. The purity and yield of the compound can be improved by further purification techniques such as column chromatography.
Scientific Research Applications
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(8-quinolinylthio)acetamide has been extensively studied for its potential applications in various fields of research. One of the most significant applications of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(8-quinolinylthio)acetamide is in the field of cancer research. Studies have shown that N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(8-quinolinylthio)acetamide has potent anti-cancer properties and can induce apoptosis in cancer cells. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(8-quinolinylthio)acetamide has also been studied for its potential use as a fluorescent probe for the detection of reactive oxygen species in living cells.
properties
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-2-quinolin-8-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N2O3S/c28-22(14-31-21-9-3-5-15-6-4-12-26-23(15)21)27-16-10-11-19-20(13-16)25(30)18-8-2-1-7-17(18)24(19)29/h1-13H,14H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNUSWQMLYVTQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CSC4=CC=CC5=C4N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Smssf-0625077 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-nitrobenzamide](/img/structure/B5181846.png)
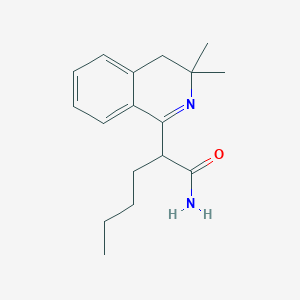
![1-(3,5-dichlorophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5181858.png)
![4-{[2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5181866.png)
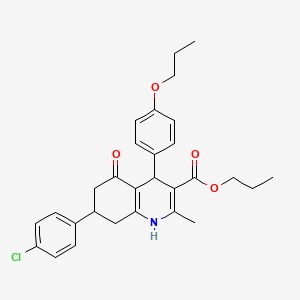
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-5-propyl-3-isoxazolecarboxamide](/img/structure/B5181886.png)
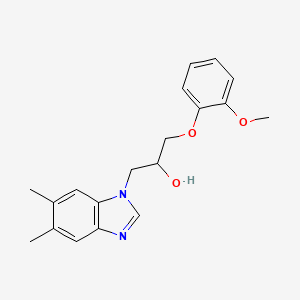
![2-chloro-N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5181893.png)
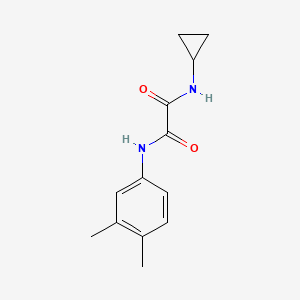
![3-(benzylsulfonyl)-N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5181910.png)
![4-[3-(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline](/img/structure/B5181914.png)
![N-[2-(2-chlorophenyl)ethyl]-1-(2-cyclohexylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5181922.png)
![N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-(2-pyrazinyl)propanamide trifluoroacetate](/img/structure/B5181927.png)
![1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone](/img/structure/B5181931.png)